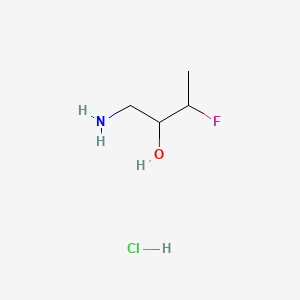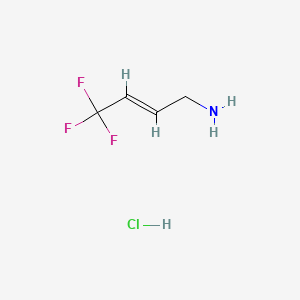
(2R)-2,3,3-Trimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,3,3-Trimethylbutan-1-ol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3-Trimethylbutan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(2R)-2,3,3-Trimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2,3,3-Trimethylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 2,3,3-Trimethylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: (2R)-2,3,3-Trimethylbutan-2-one.
Reduction: 2,3,3-Trimethylbutane.
Substitution: 2,3,3-Trimethylbutyl chloride.
科学研究应用
(2R)-2,3,3-Trimethylbutan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as a chiral building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and stereochemistry.
Industrial Applications: It is used in the production of fragrances and flavors due to its pleasant odor.
作用机制
The mechanism of action of (2R)-2,3,3-Trimethylbutan-1-ol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent.
相似化合物的比较
Similar Compounds
(2S)-2,3,3-Trimethylbutan-1-ol: The enantiomer of (2R)-2,3,3-Trimethylbutan-1-ol, which has the opposite configuration at the chiral center.
2,3,3-Trimethylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon instead of the first.
2,3,3-Trimethylbutane: The fully reduced form of the compound without the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different biological and chemical properties compared to its enantiomer and structural isomers. This makes it valuable in applications requiring specific stereochemistry, such as asymmetric synthesis and chiral resolution.
属性
CAS 编号 |
13332-16-6 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC 名称 |
(2R)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
InChI 键 |
IWWVOLGZHKFWKK-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CO)C(C)(C)C |
规范 SMILES |
CC(CO)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


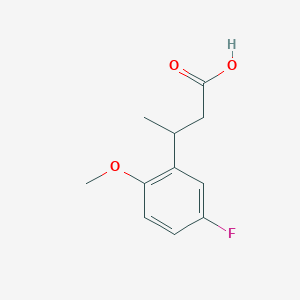

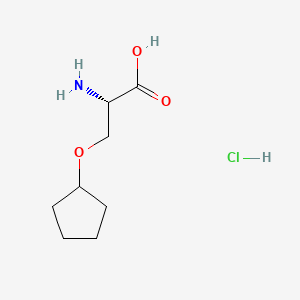
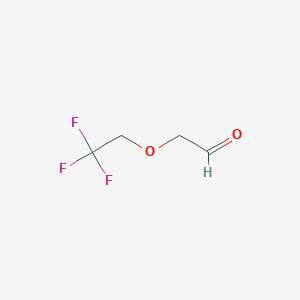
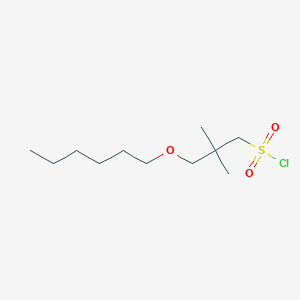
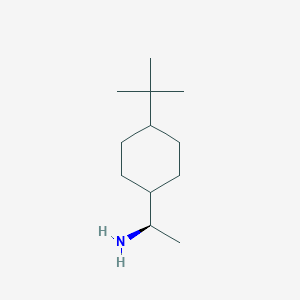

![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
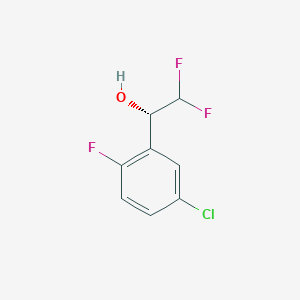
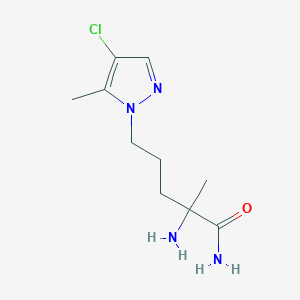
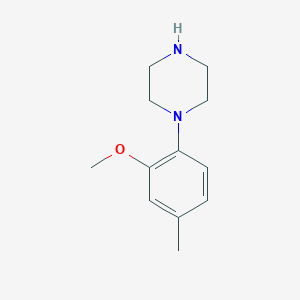
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
